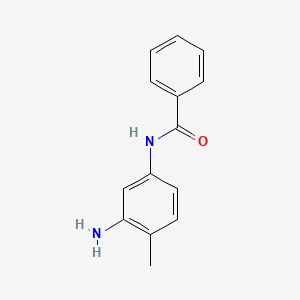

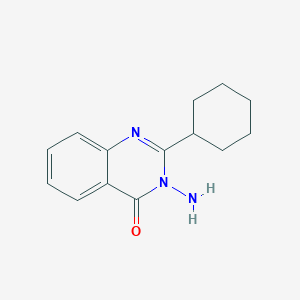

![molecular formula C17H19NO4S B1299465 3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid CAS No. 838818-53-4](/img/structure/B1299465.png)

3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid is a compound that can be associated with the family of benzoic acid derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The specific structure of this compound suggests that it may have unique properties due to the presence of the sulfonyl amino group attached to the benzoic acid moiety.

Synthesis Analysis

The synthesis of benzoic acid derivatives can be complex, involving multiple steps and the need for regioselectivity. For instance, the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates is a method that can be used to introduce sulfonyl groups into the benzoic acid framework . This process utilizes a bidentate directing group, such as an 8-aminoquinoline moiety, to achieve high yields and excellent regioselectivity. Although the specific synthesis of 3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be quite intricate. For example, the crystal structure of a related compound, 4,4'-bipyridine — 4-(sulfonylglycine)benzoic acid, reveals a complex arrangement of molecules with strong hydrogen bonding and intermolecular interactions . These interactions play a crucial role in the stability and properties of the crystal. In the case of 3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid, similar intermolecular forces may influence its crystal structure and overall behavior.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including electrochemical processes. The electrochemical reduction of azo-benzoic acids, for example, has been studied, showing that the position of substituents relative to the azo bridge and the pH of the solution significantly affect the electrochemical behavior . While the specific chemical reactions of 3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid are not described in the provided papers, it can be inferred that its sulfonyl amino group would also influence its reactivity in both electrochemical and other chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The presence of different functional groups, such as sulfonyl or amino groups, can affect properties like solubility, melting point, and reactivity. The electrochemical studies of azo-benzoic acids suggest that these compounds can be reduced to form amino salicylic acid and sulfanilic acid, indicating potential for redox activity . The crystal structure analysis of a sulfonyl glycine benzoic acid compound shows that hydrogen bonding is significant, which could impact the solubility and melting point . For 3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid, similar properties are likely to be observed, with the tetramethylphenyl group potentially increasing hydrophobicity and affecting the compound's overall physical state and chemical stability.

Applications De Recherche Scientifique

Electrochemical Behavior and Kinetics

Research by Mandić et al. (2004) on the electrochemical reduction of compounds related to 3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid, specifically azo-benzoic acids, has shown significant insights into their electrochemical behavior. The study found that the electrochemical reduction of these compounds in aqueous solutions follows a DISP2 mechanism, leading to the formation of 5-amino salicylic acid and sulfanilic acid, highlighting the impact of sulfo substituents and solution pH on their electrochemical properties (Mandić, Nigović, & Šimunić, 2004).

Copper-mediated Sulfonylation

Liu et al. (2015) achieved the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives, a reaction facilitated by an 8-aminoquinoline moiety acting as the bidentate directing group. This method synthesized various aryl sulfones with excellent regioselectivity and yields, demonstrating an efficient pathway for introducing sulfonyl groups into benzoic acid derivatives (Liu et al., 2015).

Synthesis and Metal Extraction Properties

A study by Morohashi et al. (2014) on sulfonyl-bridged oligo(benzoic acid)s synthesized from sulfur-bridged oligophenols showcased their ability to form supramolecular structures through hydrogen bonding and their high extractability toward lanthanoid ions. This research underscores the potential of sulfonyl-bridged benzoic acids in material science, particularly in metal extraction applications (Morohashi, Nagata, Hayashi, & Hattori, 2014).

Antimicrobial Activities of Sulfonamides

Research on sulfonamides derived from benzoic acids, such as the work by Dineshkumar and Thirunarayanan (2019), has revealed their potent antimicrobial activities. The study synthesized 4-(substituted phenylsulfonamido)benzoic acids and tested their efficacy against various microbial strains, highlighting the biomedical relevance of such compounds (Dineshkumar & Thirunarayanan, 2019).

Safety And Hazards

Propriétés

IUPAC Name |

3-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-10-8-11(2)13(4)16(12(10)3)23(21,22)18-15-7-5-6-14(9-15)17(19)20/h5-9,18H,1-4H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYTXIQORGJGNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367156 |

Source

|

| Record name | 3-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid | |

CAS RN |

838818-53-4 |

Source

|

| Record name | 3-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

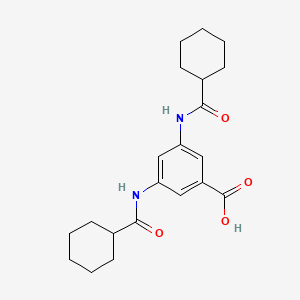

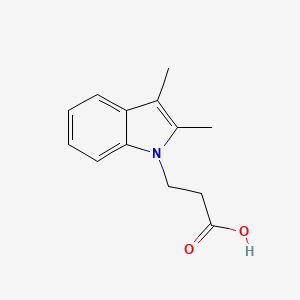

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)

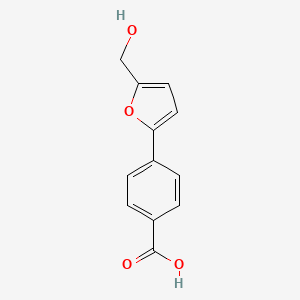

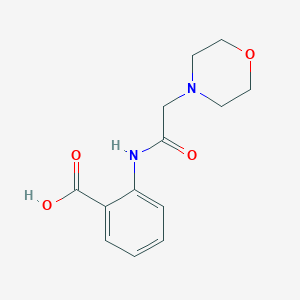

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)

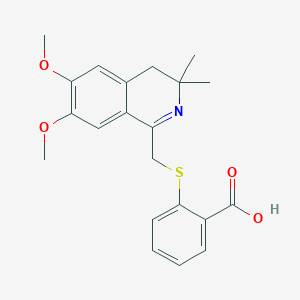

![3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid](/img/structure/B1299410.png)

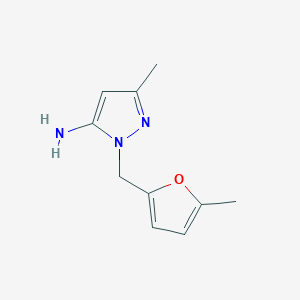

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)

![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)